molecular formula C14H15NO4 B13697046 Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13697046
M. Wt: 261.27 g/mol
InChI Key: JFAFCZSCRJAILC-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a variety of applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
  • Methyl 3-(2-ethoxyphenyl)-5-ethylisoxazole-4-carboxylate
  • Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-acetate

Uniqueness

Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group and ester functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-18-11-8-6-5-7-10(11)13-12(14(16)17-3)9(2)19-15-13/h5-8H,4H2,1-3H3

InChI Key

JFAFCZSCRJAILC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C

Origin of Product

United States

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